molecular formula C9H16O4 B046737 ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 61675-94-3

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No. B046737
CAS RN: 61675-94-3
M. Wt: 188.22 g/mol
InChI Key: GZVWKAGBBACFPD-UHFFFAOYSA-N
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Patent
US03991053

Procedure details

To a stirred solution of 15.5 g. (0.15 mol.) of ethyl glycolate in 60 ml. of methylene chloride, cooled to 5° C., was added 12.6 g. (0.15 mol.) of dihydropyran, followed by 50 mg. of 4-toluenesulfonic acid monohydrate. After the immediate exothermic reaction which ensued had subsided, the methylene chloride solution was washed successively with water, 5% sodium bicarbonate and water. The dried solution was then evaporated to give 23.8 g. (85% yield) of ethyl 2-(2-tetrahydropyranyloxy)acetate as a clear oil.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl>[O:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[O:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(CO)(=O)OCC
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 12.6 g
CUSTOM
Type
CUSTOM
Details
After the immediate exothermic reaction which
WASH
Type
WASH
Details
the methylene chloride solution was washed successively with water, 5% sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
The dried solution was then evaporated
CUSTOM
Type
CUSTOM
Details
to give 23.8 g

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.